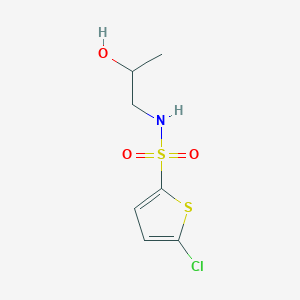![molecular formula C8H13N3O2S B7541510 Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate, also known as MTBSTFA, is a chemical compound that is widely used in scientific research. It is a derivative of butyric acid, and it is commonly used as a derivatizing agent in gas chromatography and mass spectrometry.
Aplicaciones Científicas De Investigación
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate is widely used as a derivatizing agent in gas chromatography and mass spectrometry. It is used to derivatize a wide range of compounds, including amino acids, fatty acids, steroids, and carbohydrates. Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate reacts with the functional groups of these compounds, such as hydroxyl, carboxyl, and amino groups, to form volatile derivatives that can be analyzed by gas chromatography and mass spectrometry. Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate is also used in the analysis of drugs, environmental pollutants, and biological samples.
Mecanismo De Acción
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate reacts with the functional groups of compounds to form volatile derivatives. The reaction involves the replacement of a functional group with a trimethylsilyl group, which is volatile and can be analyzed by gas chromatography and mass spectrometry. The reaction is catalyzed by a base such as pyridine or imidazole.
Biochemical and Physiological Effects:
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate has no known biochemical or physiological effects. It is used solely as a derivatizing agent in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate has several advantages as a derivatizing agent. It is volatile and stable, and it reacts with a wide range of functional groups. It is also easy to use and relatively inexpensive. However, Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate has some limitations. It can react with moisture and air to form unwanted by-products, and it can also react with some compounds to form unstable derivatives.
Direcciones Futuras
There are several future directions for research involving Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate. One area of research could be the development of new derivatizing agents that are more stable and less prone to unwanted reactions. Another area of research could be the optimization of the reaction conditions for specific compounds, such as drugs and environmental pollutants. Additionally, the use of Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate in the analysis of biological samples could be further investigated, particularly in the areas of metabolomics and proteomics.
Métodos De Síntesis
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate can be synthesized by reacting 4-methyl-1,2,4-triazole-3-thiol with methyl-4-chlorobutanoate in the presence of a base such as sodium hydroxide. The reaction yields Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate and sodium chloride. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11-6-9-10-8(11)14-5-3-4-7(12)13-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQJXSLQJWEDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)

![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)





![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)

![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)